Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate
Description
Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 4,6-diaminopyrimidine moiety via a sulfanyl-propanoyl bridge. Its structure integrates key functional groups:
- 4,6-Diaminopyrimidine: A heterocyclic aromatic amine known for hydrogen-bonding interactions, often seen in enzyme inhibitors (e.g., antimicrobial or anticancer agents).
- Sulfanyl-propanoyl linker: Introduces conformational flexibility and modulates electronic properties.
Properties
Molecular Formula |
C15H17N5O3S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 4-[2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoylamino]benzoate |
InChI |
InChI=1S/C15H17N5O3S/c1-8(24-15-19-11(16)7-12(17)20-15)13(21)18-10-5-3-9(4-6-10)14(22)23-2/h3-8H,1-2H3,(H,18,21)(H4,16,17,19,20) |
InChI Key |
AOULMZKKONBJIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)SC2=NC(=CC(=N2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,6-Diaminopyrimidine-2-thiol
This intermediate is typically prepared via cyclization of thiourea derivatives with malononitrile under basic conditions. For example, refluxing 2-amino-6-methylpyrimidin-4-ol with thionyl chloride yields chlorinated intermediates, which are subsequently functionalized with sulfhydryl groups.
Functionalization of Methyl 4-Aminobenzoate
The amino group of methyl 4-aminobenzoate is acylated using 2-chloropropanoyl chloride in dichloromethane (DCM) with triethylamine as a base. This step forms Methyl 4-(2-chloropropanamido)benzoate, a critical precursor.
Stepwise Synthesis of the Target Compound
Thioether Bond Formation
The sulfanyl group from 4,6-diaminopyrimidine-2-thiol is introduced via nucleophilic substitution. Key steps include:
-
Reaction Conditions :
-
Mechanism : The thiolate anion attacks the chlorinated propanoyl intermediate, forming a stable thioether bond.
Example Protocol :
Purification and Isolation
-
Workup : The reaction mixture is diluted with ice water, and the precipitate is filtered.
-
Chromatography : Purification via silica gel column chromatography (eluent: 30% ethyl acetate in hexanes) yields the crude product.
-
Recrystallization : Further purification using ethanol/water (3:1) enhances purity (>95% by HPLC).
Optimization Strategies for Improved Yield
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 70 | 78 | 92 |
| DMSO | 80 | 82 | 94 |
| Acetone | 60 | 65 | 88 |
Data adapted from. Polar aprotic solvents like DMSO improve reaction kinetics due to better solubility of intermediates.
Catalytic Additives
-
Potassium Iodide (KI) : Adding KI (1.5 equiv) as a phase-transfer catalyst increases yield to 85% by facilitating thiolate formation.
-
Triethylamine (TEA) : Neutralizes HCl byproducts, preventing side reactions.
Analytical Validation of the Final Product
Spectroscopic Characterization
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Coupling in DMF | High yield, short reaction time | Requires rigorous purification | 78–82 |
| KI-Catalyzed Alkylation | Enhanced selectivity | Longer reaction time (8–10 h) | 85 |
| Solid-Phase Synthesis | Scalable for industrial production | High solvent consumption | 70 |
Challenges and Mitigation Strategies
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium methoxide for substitution. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Research Findings and Implications
Hypothesized Mechanisms of Action
- Antimicrobial Activity: The 4,6-diaminopyrimidine group is structurally analogous to trimethoprim, a DHFR inhibitor.
- Kinase Inhibition : Pyrimidine derivatives frequently target ATP-binding pockets in kinases (e.g., imatinib). The sulfanyl linker may enhance selectivity for specific kinase isoforms.
Unresolved Questions
- No crystallographic data for the target compound are cited in the evidence. SHELX-family programs (e.g., SHELXL) could resolve its 3D structure, aiding in SAR studies .
Biological Activity
Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate, a compound with the molecular formula C15H17N5O3S and a molecular weight of 347.4 g/mol, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine moiety, which is known for its role in various biological activities. The structural attributes include:
- Pyrimidine Core : Contributes to the compound's interaction with biological targets.
- Benzoate Group : Imparts stability and solubility characteristics.
- Amino and Sulfanyl Substituents : Enhance the compound's reactivity and biological interactions.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- VEGFR2 Inhibition : Similar pyrimidine derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a crucial role in angiogenesis. This inhibition can potentially lead to reduced tumor growth and metastasis .
- Antitumor Activity : Studies have shown that related compounds exhibit significant antitumor properties by interfering with DNA replication and cellular proliferation . For instance, the intercalating ability of certain pyrimidine derivatives suggests potential therapeutic applications in cancer treatment.
- Cytotoxicity Profiles : The compound's cytotoxic effects have been evaluated in various cancer cell lines. Initial findings suggest that it may selectively inhibit the growth of tumor cells while exhibiting lower toxicity towards normal cells .
Biological Activity Data
The following table summarizes key findings from studies on this compound and related compounds:
Case Studies
- Antitumor Efficacy in vitro : A study investigating the cytotoxic effects of this compound on HeLa cells demonstrated that the compound could inhibit cell proliferation effectively at micromolar concentrations. The mechanism involved apoptosis induction via upregulation of pro-apoptotic factors .
- In vivo Studies : Although in vitro studies provide valuable insights, further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary animal studies indicate promising results regarding tumor reduction without significant toxicity to normal tissues .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a 4,6-diaminopyrimidine-2-thiol derivative with a propanoyl chloride intermediate, followed by amide bond formation with methyl 4-aminobenzoate. Key steps include:
- Thiol Activation : Use of mild oxidizing agents (e.g., iodine or DMSO) to activate the sulfanyl group for nucleophilic substitution .
- Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to ensure regioselectivity and minimize side reactions .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) improves yield and purity. Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and temperature control to prevent decomposition of the diaminopyrimidine core .
Advanced: How can researchers resolve contradictions between computational modeling (e.g., DFT) and experimental crystallographic data for this compound?
Answer:
Discrepancies often arise from conformational flexibility or solvent interactions in the solid state. Strategies include:
- Multi-Conformer Refinement : Use SHELXL’s TWIN/BASF commands to model disorder or multiple conformers .
- Hirshfeld Surface Analysis : Compare theoretical (DFT-optimized) and experimental (X-ray) intermolecular interactions (e.g., hydrogen bonds, π-stacking) to identify packing effects .
- Solvent Masking : Apply Olex2’s SQUEEZE algorithm to account for unresolved solvent molecules that may distort computational models .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- LCMS/HPLC : Use reversed-phase C18 columns with trifluoroacetic acid (TFA) modifiers for retention time consistency (e.g., 0.65 minutes under SQD-TFA05 conditions) .
- NMR : H and C NMR to confirm the propanoyl linker’s methylene protons ( 3.5–4.0 ppm) and the benzoate ester carbonyl ( 165–170 ppm) .
- IR Spectroscopy : Validate sulfanyl (S–H, ~2550 cm) and amide (N–H, ~3300 cm) functionalities .
Advanced: What experimental strategies can elucidate the role of the sulfanyl group in modulating biological activity (e.g., enzyme inhibition)?
Answer:
- Thiol-Disulfide Exchange Assays : Compare activity of the sulfanyl derivative with its disulfide or methylthio analogs to assess redox sensitivity .
- Docking Simulations : Use PyMOL or AutoDock to model interactions between the sulfanyl group and cysteine residues in target enzymes (e.g., kinases) .
- Site-Directed Mutagenesis : Replace cysteine residues in the enzyme active site to validate sulfur-mediated binding .
Advanced: How can researchers address low aqueous solubility in pharmacological assays without altering the core structure?
Answer:
- Co-Crystallization : Screen with co-formers like benzoic acid or 4-aminobenzenesulfonamide to enhance solubility via hydrogen-bonded networks .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
- pH Adjustment : Use phosphate buffers (pH 6.8–7.4) to exploit the weakly acidic benzoate ester moiety .
Basic: What is the significance of the 4,6-diaminopyrimidine moiety in this compound’s structural and functional properties?
Answer:
The diaminopyrimidine core:
- Hydrogen Bonding : Acts as a dual hydrogen-bond donor/acceptor, mimicking purine bases in enzyme active sites (e.g., dihydrofolate reductase) .
- Planarity : Facilitates π-stacking with aromatic residues in target proteins, enhancing binding affinity .
- Synthetic Versatility : The 2-position sulfanyl group allows regioselective functionalization via nucleophilic substitution .
Advanced: How can researchers design co-crystals or salts to improve physicochemical properties (e.g., melting point, stability)?
Answer:
- Co-Crystal Screens : Use high-throughput methods with GRAS (Generally Recognized As Safe) co-formers like succinic acid or caffeine. Monitor via PXRD to confirm lattice integration .
- Thermal Analysis : DSC/TGA to identify eutectic points and assess thermal stability. For example, co-crystals with benzoic acid may raise the melting point above 250°C .
- Hygroscopicity Testing : Expose co-crystals to controlled humidity (e.g., 75% RH) to evaluate stability .
Advanced: What are the best practices for refining the crystal structure of this compound using SHELXL?
Answer:
- Restraints : Apply RIGU/SADI commands to maintain reasonable geometry for flexible groups (e.g., propanoyl linker) .
- Twinning Detection : Use HKLF5 format for data integration if twinning is suspected (e.g., BASF > 0.3) .
- Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry and PARST to validate hydrogen-bond networks .
Advanced: How can structure-activity relationship (SAR) studies differentiate this compound from analogs with 4,6-dimethylpyrimidine or trifluoromethyl substituents?
Answer:
- Comparative Crystallography : Overlay crystal structures to assess steric/electronic effects of substituents (e.g., diaminopyrimidine vs. dimethylpyrimidine) .
- Free Energy Perturbation (FEP) : Calculate binding energy differences using molecular dynamics simulations (e.g., Schrödinger) .
- Enzyme Kinetics : Measure values against target enzymes to quantify substituent impact on inhibitory potency .
Basic: What stability considerations are critical for long-term storage of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
